4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-13(19)15-6-8-16(11-15,9-7-15)17-14(20)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIVNTSORJFXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701147569 | |
| Record name | 4-[[(Phenylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701147569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1252672-36-8 | |
| Record name | 4-[[(Phenylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1252672-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(Phenylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701147569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This method allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction typically involves the use of a chiral tertiary amine as the catalyst, which facilitates the formation of the desired product with high enantioselectivity .
Chemical Reactions Analysis
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid span several domains:
Chemistry
- Building Block for Complex Molecules: This compound serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
- Chiral Auxiliary in Asymmetric Synthesis: Its unique structure allows it to act as a chiral auxiliary, enhancing the selectivity of reactions that produce chiral compounds.
Biology
- Enzyme Mechanism Studies: The compound is utilized to study enzyme mechanisms due to its ability to mimic substrate interactions, providing insights into catalytic processes.
- Biological Pathway Probes: It functions as a probe in biological research, helping to elucidate various metabolic pathways and cellular processes.
Industry
- Fine Chemicals Production: Used as an intermediate in the synthesis of fine chemicals, this compound plays a crucial role in producing specialty chemicals for various applications.
- Pharmaceutical Intermediates: It is involved in the pharmaceutical industry for developing new drugs, particularly those targeting specific biological pathways.
Case Study 1: Enzyme Inhibition Studies
In a study examining enzyme inhibitors, this compound was tested against specific enzymes involved in metabolic disorders. The results indicated that the compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in treating metabolic diseases.
Case Study 2: Synthesis of Chiral Compounds
Research conducted on asymmetric synthesis demonstrated that using this compound as a chiral auxiliary significantly improved yields and selectivity in producing desired enantiomers. This application highlights its importance in synthesizing pharmaceuticals where chirality is crucial.
Mechanism of Action
The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane core provides a rigid framework that can interact with enzymes or receptors, influencing their activity . The benzyloxycarbonyl group can undergo hydrolysis, releasing the active amine, which can further interact with biological targets .
Comparison with Similar Compounds
Structural Analogues of Bicyclo[2.2.1]heptane Derivatives
Table 1: Key Structural and Functional Comparisons
*Molecular weights estimated based on structural formulas.
Functional and Application-Based Analysis
Role of Substituents
- Cbz Protection : The target compound and its [2.2.2]octane analog share the Cbz group, facilitating amine protection during solid-phase peptide synthesis. In contrast, the methyl ester variant requires hydrolysis to activate the carboxylic acid, making it a synthetic precursor.
- Amino vs.
- Stereochemical Variations: The diexo-3-amino derivative demonstrates how stereochemistry impacts bioactivity, as exo/endo configurations influence receptor binding in chiral environments.
Bicyclo System Modifications
- Oxabicyclo Derivatives: 4-(((Benzyloxy)carbonyl)amino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid replaces a carbon with oxygen, altering electronic properties and hydrogen-bonding capacity.
Physicochemical Properties
- Solubility : Carboxylic acid groups enhance aqueous solubility, whereas Cbz and methoxycarbonyl groups increase lipophilicity. The dicarboxylic acid variant may exhibit unique solubility profiles due to dual ionization.
- Stability: The Cbz group in the target compound is cleavable under hydrogenolysis or acidic conditions, enabling controlled release of the free amine in vivo .
Biological Activity
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid, with the CAS number 1252672-36-8, is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H19NO4, and it features a bicyclic structure that is significant for its biological interactions. The compound is primarily used in research settings and is not approved for pharmaceutical or food applications .
Research indicates that compounds similar to this compound may act as inhibitors of specific amino acid transporters, particularly the L-type amino acid transporter (LAT1). Inhibitors of LAT1 can modulate the uptake of amino acids in cells, which may have implications for cancer therapy and neurodegenerative diseases .
Inhibition of Amino Acid Transport
Studies have shown that related compounds like 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) effectively inhibit L-type amino acid transporters, reducing the uptake of L-DOPA in dopaminergic neurons . This suggests a potential role for this compound in modulating neurotransmitter levels.
Anticancer Properties
In cell line studies, compounds structurally related to this compound have demonstrated the ability to suppress growth and induce apoptosis in various cancer cell lines, including KB and SAOS2 . This effect appears to be mediated through the activation of caspases, which are crucial for apoptosis.
Case Studies
A notable study examined the effects of a similar compound on diabetic rat models, where systemic administration showed reduced retinal vascular leakage—a significant factor in diabetic retinopathy—indicating potential therapeutic benefits for ocular conditions .
Efficacy and Safety Profile
In vivo studies have indicated that compounds within this class exhibit favorable pharmacokinetics, including good bioavailability and a lack of observable toxicity at therapeutic doses . These findings support further exploration into their clinical applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H19NO4 |
| CAS Number | 1252672-36-8 |
| Potential Biological Activities | LAT1 inhibition, Anticancer |
| Research Applications | Neurodegenerative diseases, Cancer therapy |
Q & A
Q. What synthetic strategies are effective for preparing enantiomerically pure 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid?
The compound can be synthesized via a formal [4 + 2] cycloaddition reaction using organocatalysis, which enables enantioselective access to bicyclo[2.2.1]heptane-1-carboxylates. This method employs chiral catalysts to control stereochemistry, yielding products with high enantiomeric excess (>90%). Reaction conditions typically involve mild temperatures (0–25°C) and aprotic solvents (e.g., dichloromethane) to stabilize intermediates .
Q. How does the bicyclic framework influence the compound’s reactivity in downstream applications?
The bicyclo[2.2.1]heptane scaffold imposes steric constraints that restrict conformational flexibility, enhancing selectivity in reactions such as peptide coupling or electrophilic substitutions. The carboxylic acid group at the 1-position and the benzyloxycarbonyl (Cbz) protecting group on the amino moiety facilitate regioselective modifications. Computational studies suggest that the rigid structure reduces off-target interactions in biochemical assays .
Q. What are the primary applications of this compound in asymmetric synthesis?
It serves as a chiral building block for synthesizing constrained peptides and non-natural amino acids. For example, derivatives like 7-azanorbornane analogs have been used to study amide bond distortion via quantum mechanical calculations, revealing insights into enzyme-substrate interactions .
Advanced Research Questions
Q. How can quantum mechanical methods elucidate the pyramidalization of the amide nitrogen in derivatives of this compound?
Density functional theory (DFT) calculations on simplified model systems (e.g., 7-azabicyclo[2.2.1]heptane amides) reveal that substituents on the norbornane ring induce steric strain, forcing the amide nitrogen into a non-planar geometry. Hierarchical modeling—starting with small fragments and incrementally adding substituents—predicts pyramidalization angles within 5° of experimental X-ray data. This approach identifies intramolecular hydrogen bonds and van der Waals interactions as key contributors to distortion .
Q. What mechanistic pathways govern radical-induced decarboxylation of related bicycloheptane carboxylic acids?
Hydroxyl radicals (•OH) abstract hydrogen from the α-carbon, generating a carboxyl radical intermediate. Under acidic conditions (pH 3–5), electron transfer from the carboxylate to the oxidized sulfur center (in sulfur-containing analogs) promotes homolytic C–COO⁻ bond cleavage, releasing CO₂. The remaining α-amino radical stabilizes via resonance, with kinetics dependent on pH and radical scavengers .
Q. How can this compound be functionalized for covalent protein labeling?
The 7,7-dimethyl-2-oxo derivative undergoes nitrile oxide cycloaddition with alkenes to form alkenyl nitrile electrophiles. These react selectively with cysteine residues in proteins under physiological conditions (pH 7.4, 37°C). LC-MS and fluorescence quenching assays validate labeling efficiency (>70% yield), with steric shielding from the bicyclic core minimizing nonspecific binding .
Q. What analytical techniques resolve contradictions in reported stability data for bicycloheptane derivatives?
Conflicting stability profiles (e.g., in aqueous vs. organic solvents) are resolved using tandem LC-MS/MS and NMR kinetics. For instance, accelerated degradation studies (40–60°C) under varying pH identify hydrolytic cleavage of the Cbz group as the primary instability pathway. Arrhenius modeling predicts a shelf-life of >2 years at −20°C in anhydrous DMSO .
Methodological Tables
Table 1: Key Synthetic Parameters for [4 + 2] Cycloaddition
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Catalyst loading | 10 mol% | ee: 92% → 98% |
| Temperature | 0°C | Yield: 85% → 90% |
| Solvent | CH₂Cl₂ | Reaction rate: 2× |
Table 2: Radical Decarboxylation Kinetics at Varying pH
| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| 3.0 | 1.2 × 10⁻³ | 9.6 min |
| 7.4 | 4.5 × 10⁻⁵ | 4.2 hr |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
